N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide
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Overview
Description
N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE is a perfluorinated compound known for its unique chemical properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their strong carbon-fluorine bonds. These bonds confer exceptional stability and resistance to degradation, making PFAS compounds valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE typically involves the reaction of perfluorooctanesulfonyl fluoride with n-butylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product. The reaction can be represented as follows:
C8F17SO2F+C4H9NH2→C8F17SO2NHC4H9+HF
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although its perfluorinated nature makes it highly resistant to such reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases or acids, depending on the desired transformation. Reaction conditions often involve elevated temperatures and pressures to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .
Scientific Research Applications
N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE involves its interaction with molecular targets through its sulfonamide group. This interaction can alter the solubility and reactivity of certain substances, making it useful in various experimental and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- N-Methylperfluorooctanesulfonamide (N-MeFOSA)
- N-Ethylperfluorooctanesulfonamide (N-EtFOSA)
- Perfluorooctanesulfonamide (FOSA)
Uniqueness
N-BUTYL-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-HEPTADECAFLUORO-1-OCTANESULFONAMIDE is unique due to its n-butyl group, which imparts distinct chemical properties compared to its methyl and ethyl analogs. This uniqueness can influence its reactivity and applications in various fields .
Properties
CAS No. |
31506-34-0 |
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Molecular Formula |
C8F17SO2NHC4H9 C12H10F17NO2S |
Molecular Weight |
555.25 g/mol |
IUPAC Name |
N-butyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonamide |
InChI |
InChI=1S/C12H10F17NO2S/c1-2-3-4-30-33(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h30H,2-4H2,1H3 |
InChI Key |
UUZCNLZINSJLSR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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